1-Benzyl-4-(2-phenylpropanoyl)piperazine
Description
1-Benzyl-4-(2-phenylpropanoyl)piperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a 2-phenylpropanoyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological and biochemical properties, including receptor modulation (e.g., serotonin receptors) and enzyme inhibition (e.g., BACE1 in Alzheimer’s research) .
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.425 |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C20H24N2O/c1-17(19-10-6-3-7-11-19)20(23)22-14-12-21(13-15-22)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3 |
InChI Key |
HKYLXLMCKULWRF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazines with Benzyl and Aryl Substituents
Compounds such as 1-Benzyl-4-(1-phenylpropan-2-yl)piperazine () share the benzyl-piperazine core but differ in the 4-position substituent (phenylpropan-2-yl vs. phenylpropanoyl).
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine () introduces a nitro-pyridine group, which could increase electron-withdrawing effects and alter binding affinities compared to the phenylpropanoyl group .
Piperazines Linked to Heterocycles
Elopiprazole () replaces the benzyl group with a benzofuranyl moiety and incorporates a fluorophenyl-pyrrole, enhancing aromatic stacking interactions. This structural complexity may improve CNS penetration compared to simpler benzyl derivatives .
1-Benzyl-4-{5-[4-(2-furoyl)piperazinyl]-2-nitrophenyl}piperazine () features a nitro-phenyl-furoyl group, introducing both electron-deficient (nitro) and electron-rich (furan) regions. Such contrasts may influence metabolic stability and target selectivity .
Piperazines with Sulfonamide or Electron-Withdrawing Groups
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine () includes a sulfonamide group, which increases acidity (pKa ~6–7) and solubility in aqueous media compared to the target compound’s ketone .
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine () combines fluorobenzoyl and nitrobenzyl groups, likely enhancing metabolic resistance but reducing CNS bioavailability due to high polarity .
Pharmacological Activity and Receptor Affinity
- BACE1 Inhibition: Piperazines with indole or benzyloxy-methylphenyl groups (e.g., compounds in ) show IC50 values of ~19–21 mM for BACE1. The target compound’s phenylpropanoyl group may sterically hinder enzyme binding, reducing potency .
- 5-HT Receptor Modulation: 5-HT1A: Subnanomolar affinities (Ki <1 nM) are achieved with coumarin-piperazine derivatives featuring three-carbon linkers and acetyl groups (). The target compound’s lack of a spacer may limit receptor engagement . 5-HT6: Benzylpiperazines with sulfonyl or nitro groups () exhibit Ki values of 18–916 nM. The phenylpropanoyl group’s bulk may lower affinity compared to smaller substituents .
Solubility and Metabolic Stability
- Spacer Effects: Piperazines with ethylene or methylene spacers between the piperazine and quinolone () show solubilities >80 µM at pH 2.0–6.5. The target compound’s direct attachment of the phenylpropanoyl group may reduce solubility (<20 µM) .
- Metabolic Hotspots: Piperazine rings are prone to oxidation and deethylation (). The target compound’s benzyl and propanoyl groups may slow metabolism compared to N-phenylpiperazines .
Key Findings and Implications
Structural Flexibility: Substituents at the 4-position critically influence solubility, receptor affinity, and metabolic stability. The phenylpropanoyl group offers moderate polarity but may limit CNS penetration .
Pharmacological Trade-offs : While electron-withdrawing groups (e.g., nitro in ) enhance target binding, they may reduce bioavailability. The target compound’s balance of lipophilicity and polarity requires optimization for specific applications .
Metabolic Considerations : Piperazine derivatives require isosteric replacements (e.g., morpholine) or steric hindrance to mitigate rapid clearance .
Data Tables
Table 2: Solubility and Physicochemical Properties
| Compound | Solubility (µM) | pKa | ClogD | Evidence ID |
|---|---|---|---|---|
| Quinolone-piperazine () | 60–80 | 6–7 | ~1.5 | |
| N-Phenylpiperazine () | <20 | <3.8 | ~3.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
